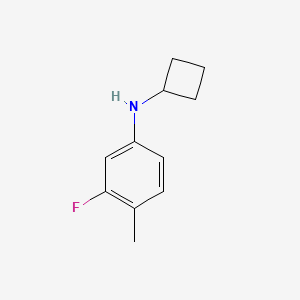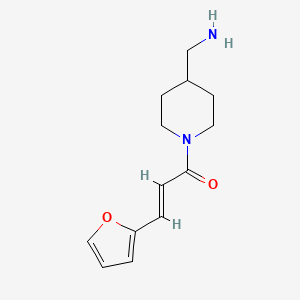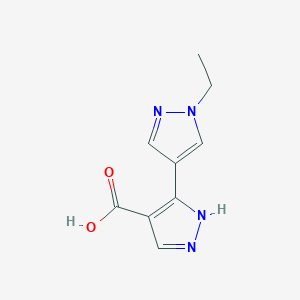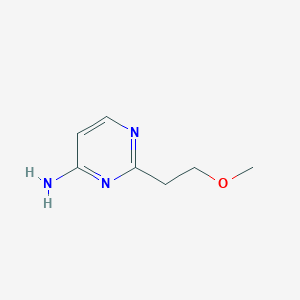![molecular formula C12H15N3 B1453887 3-[(4,5-diméthyl-1H-imidazol-1-yl)méthyl]aniline CAS No. 1247801-01-9](/img/structure/B1453887.png)
3-[(4,5-diméthyl-1H-imidazol-1-yl)méthyl]aniline
Vue d'ensemble
Description
3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline is a chemical compound with the molecular formula C12H15N3 It is characterized by the presence of an imidazole ring substituted with dimethyl groups and an aniline moiety
Applications De Recherche Scientifique
3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
Target of Action
It is known that imidazole-containing compounds, which include this compound, have a broad range of biological activities . They are key components in functional molecules used in various applications .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Substitution with Aniline: The imidazole ring is then functionalized with an aniline moiety through a substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Imidazolines.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Comparaison Avec Des Composés Similaires
3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline: This compound is used as a pharmaceutical intermediate and has similar structural features.
N-(3-(triethoxysilyl)propyl)-4,5-dihydroimidazole: Another imidazole derivative with applications in surface modification and material science.
Uniqueness: 3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both dimethyl groups and an aniline moiety allows for versatile functionalization and a wide range of applications.
Propriétés
IUPAC Name |
3-[(4,5-dimethylimidazol-1-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-9-10(2)15(8-14-9)7-11-4-3-5-12(13)6-11/h3-6,8H,7,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEZDUTXXFYXIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)CC2=CC(=CC=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Oxo-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1453805.png)
![1-[(2-Methoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1453807.png)
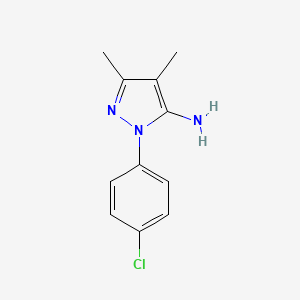
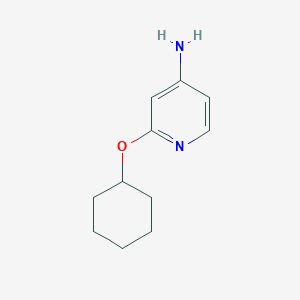
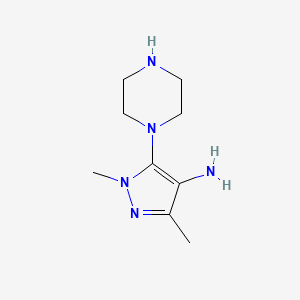
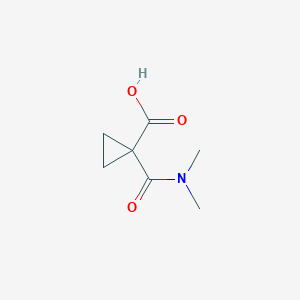
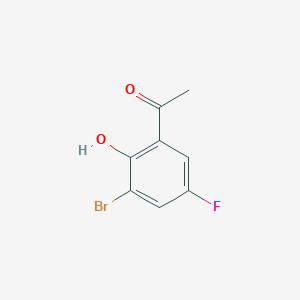
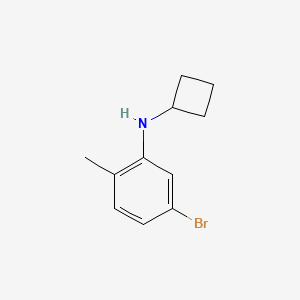
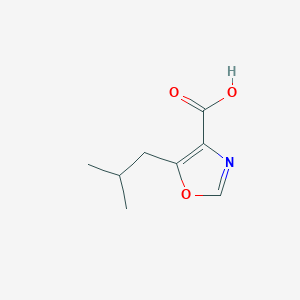
![[1-(Thian-4-yl)piperidin-4-yl]methanamine](/img/structure/B1453823.png)
